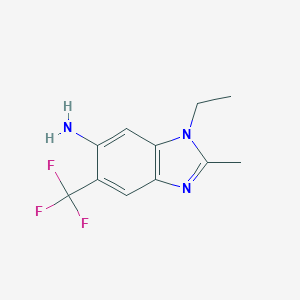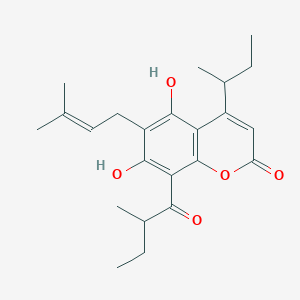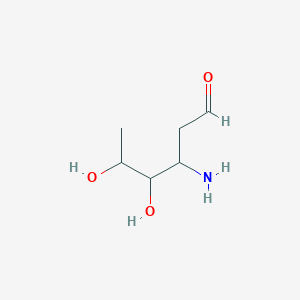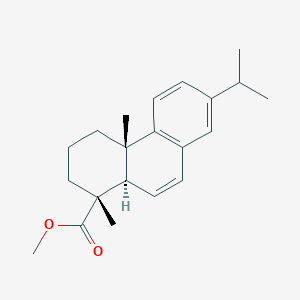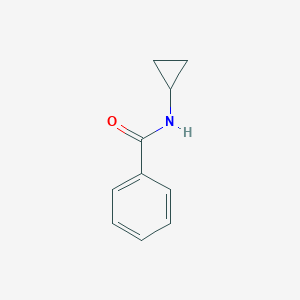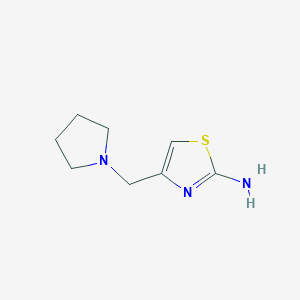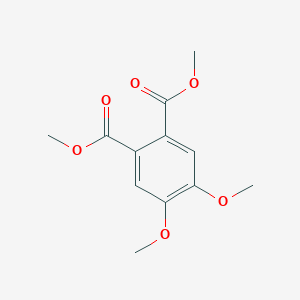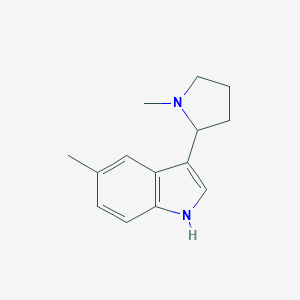
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole, commonly known as 5-MeO-MiPT, is a psychedelic compound belonging to the tryptamine family. It is a synthetic drug that has been used for research purposes, particularly in the field of neuroscience.
Mechanism Of Action
5-MeO-MiPT acts on the serotonin receptors in the brain, particularly the 5-HT1A and 5-HT2A receptors. It is believed to modulate the release and uptake of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The exact mechanism of action of 5-MeO-MiPT is still not fully understood and requires further research.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-MeO-MiPT vary depending on the dose and route of administration. It has been reported to cause changes in perception, mood, and cognition. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure. These effects are temporary and typically resolve within a few hours.
Advantages And Limitations For Lab Experiments
One advantage of using 5-MeO-MiPT in lab experiments is its ability to selectively target serotonin receptors in the brain. This makes it a useful tool for studying the role of these receptors in regulating mood and behavior. However, one limitation is that the effects of 5-MeO-MiPT can vary widely depending on the dose and route of administration. This can make it difficult to control for variables in experiments.
Future Directions
There are several future directions for research on 5-MeO-MiPT. One area of interest is its potential therapeutic effects on mental health conditions such as depression and anxiety. Further research is needed to fully understand the mechanism of action of 5-MeO-MiPT and its effects on the brain. Additionally, there is a need for more studies on the long-term effects of 5-MeO-MiPT and its safety profile.
Conclusion:
In conclusion, 5-MeO-MiPT is a synthetic drug that has been used for scientific research purposes, particularly in the field of neuroscience. It acts on serotonin receptors in the brain and has been studied for its potential therapeutic effects on mental health conditions. While there are advantages to using 5-MeO-MiPT in lab experiments, there are also limitations that need to be considered. Further research is needed to fully understand the effects of 5-MeO-MiPT and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5-MeO-MiPT involves the reaction between 5-methylindole and 2-methylpyrrolidine in the presence of a catalyst. The resulting product is then further purified to obtain the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
5-MeO-MiPT has been used in various scientific research studies, particularly in the field of neuroscience. It has been studied for its potential therapeutic effects on mental health conditions such as depression and anxiety. It has also been used to study the effects of serotonin receptors in the brain and their role in regulating mood and behavior.
properties
CAS RN |
19137-69-0 |
|---|---|
Product Name |
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-5-6-13-11(8-10)12(9-15-13)14-4-3-7-16(14)2/h5-6,8-9,14-15H,3-4,7H2,1-2H3 |
InChI Key |
SMMNJQNEWMPPDF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC=C2C3CCCN3C |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C3CCCN3C |
synonyms |
5-Methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



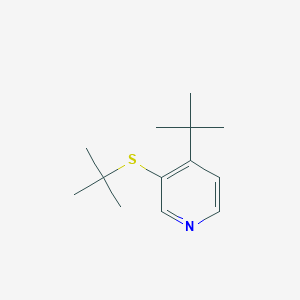
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)


